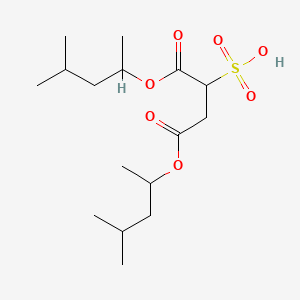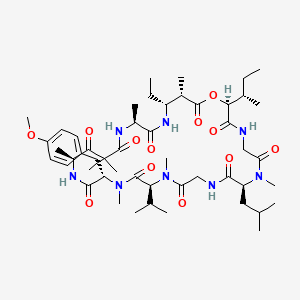
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- is a complex organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to a fluorene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- typically involves multi-step organic reactions. One common method is the acylation of fluorene derivatives with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-3-yl-
- Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-4-yl-
Uniqueness
The uniqueness of Acetamide, N-(2-acetamidofluoren-1-yl)-N-fluoren-2-yl- lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Eigenschaften
CAS-Nummer |
73106-12-4 |
|---|---|
Molekularformel |
C30H24N2O2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-[1-[acetyl(9H-fluoren-2-yl)amino]-9H-fluoren-2-yl]acetamide |
InChI |
InChI=1S/C30H24N2O2/c1-18(33)31-29-14-13-27-25-10-6-4-8-21(25)17-28(27)30(29)32(19(2)34)23-11-12-26-22(16-23)15-20-7-3-5-9-24(20)26/h3-14,16H,15,17H2,1-2H3,(H,31,33) |
InChI-Schlüssel |
VWKRQUDGZCBDEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)
![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)




![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)




